Trifluridine

Catalog No.
S545855
CAS No.
70-00-8
M.F
C10H11F3N2O5
M. Wt
296.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluridine

CAS Number

70-00-8

Product Name

Trifluridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1

InChI Key

VSQQQLOSPVPRAZ-RRKCRQDMSA-N

SMILES

Array

solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Soluble
6.69e+00 g/L

Synonyms

2'-deoxy-5-(trifluoromethyl)uridine, 5 Trifluoromethyl 2' deoxyuridine, 5-Trifluoromethyl-2'-deoxyuridine, TFT Ophtiole, Triflumann, Trifluoridine, Trifluorothymidine, Trifluridine, Viromidin, Virophta, Viroptic

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

The exact mass of the compound Trifluorothymidine is 296.06201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublein water, 1.56x10+4 mg/l at 25 °c (est)6.69e+00 g/l>44.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529182. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trifluridine (α,α,α-Trifluorothymidine) is a fluorinated pyrimidine nucleoside, structurally analogous to thymidine, with established applications as an antiviral and antineoplastic agent [REFS-1, REFS-2]. Its primary mechanism involves the intracellular phosphorylation to trifluridine triphosphate, which is subsequently incorporated into DNA in place of thymidine [3]. This action disrupts DNA synthesis and function, leading to cell death, a property that underpins its use in both virology and oncology [REFS-2, REFS-4]. For procurement decisions, it is critical to assess Trifluridine not just on its primary function but also on its metabolic stability and specific formulation requirements, which differ significantly from other common nucleoside analogs [5].

Direct substitution of Trifluridine with other antimetabolites like 5-Fluorouracil (5-FU) or close structural analogs such as Idoxuridine is ill-advised due to critical differences in mechanism, metabolic pathway, and formulation requirements. Unlike 5-FU, which primarily acts by inhibiting thymidylate synthase, Trifluridine's main cytotoxic effect stems from its direct and extensive incorporation into DNA [REFS-1, REFS-2]. This mechanistic distinction allows Trifluridine to retain activity in 5-FU-resistant models [3]. Furthermore, Trifluridine is rapidly degraded by thymidine phosphorylase, a metabolic vulnerability not shared by all analogs, making its oral bioavailability dependent on co-administration with an inhibitor like Tipiracil [4]. This formulation-dependent processability is a key procurement consideration, as the compound's performance in oral applications is contingent on this specific combination, which is not a requirement for agents like 5-FU.

Formulation & Processability: Co-formulation with Tipiracil Increases Trifluridine Exposure by Over 20-Fold

Trifluridine alone has poor oral bioavailability due to rapid first-pass metabolism by the enzyme thymidine phosphorylase [1]. When co-formulated as TAS-102 with the thymidine phosphorylase inhibitor Tipiracil, the systemic exposure to Trifluridine is dramatically increased. A clinical pharmacokinetic study demonstrated that a single dose of Trifluridine administered with Tipiracil (as TAS-102) resulted in a 38-fold higher area under the curve (AUC) and a 22-fold higher maximum concentration (Cmax) compared to administering the same dose of Trifluridine alone [2].

Evidence DimensionSystemic Exposure (Oral Administration)
Target Compound DataGeometric Mean AUC0-last: 38-fold higher with Tipiracil; Geometric Mean Cmax: 22-fold higher with Tipiracil
Comparator Or BaselineTrifluridine administered alone
Quantified Difference3800% increase in AUC; 2200% increase in Cmax
ConditionsPhase 1 clinical study in patients with advanced solid tumors receiving a single 35 mg/m2 dose.

This evidence demonstrates that for any oral application, procuring Trifluridine without its stabilizing partner Tipiracil is unviable, making the co-formulated product (or co-purchase of both components) essential for achieving therapeutic exposure.

Superior Efficacy in 5-FU Resistant Models: Maintains Potency Where 5-FU Fails

A primary reason to select Trifluridine is its efficacy in contexts where resistance to the standard-of-care antimetabolite 5-Fluorouracil (5-FU) has developed. In a human gastric cancer cell line made resistant to 5-FU (MKN45/5FU), the IC50 value for 5-FU increased 14.3-fold compared to the parental line. In contrast, the IC50 for Trifluridine in the same resistant cell line only increased by 3.7-fold, demonstrating substantially retained activity [1]. This is attributed to Trifluridine's primary mechanism of DNA incorporation, which bypasses resistance mechanisms based on upregulation of thymidylate synthase, the main target of 5-FU [REFS-1, REFS-2].

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound DataIC50 in MKN45/5FU cells = 0.85 µM (3.7-fold increase vs. parental)
Comparator Or Baseline5-Fluorouracil (5-FU): IC50 in MKN45/5FU cells = 13.3 µM (14.3-fold increase vs. parental)
Quantified DifferenceTrifluridine was ~15.6 times more potent than 5-FU in the 5-FU resistant cell line.
ConditionsHuman gastric cancer cell lines (parental MKN45 and 5-FU resistant MKN45/5FU) after 72h drug exposure.

For research into overcoming fluoropyrimidine resistance, Trifluridine is a mechanistically distinct and quantitatively more potent tool than simply increasing the concentration of 5-FU.

Higher Clinical Efficacy in Topical Antiviral Applications vs. Idoxuridine

In the treatment of Herpes Simplex Virus (HSV) epithelial keratitis, Trifluridine demonstrates a superior clinical success rate compared to its close structural analog, Idoxuridine. In a controlled multicenter clinical trial, 1% Trifluridine ophthalmic solution resulted in complete corneal re-epithelialization in 95% of patients (92 of 97) within a 14-day period. In the same study, the comparator Idoxuridine achieved healing in only 75% of patients (56 of 75) [1]. Another study confirmed this trend, showing 96% of Trifluridine-treated eyes healed within 14 days compared to 75% for Idoxuridine-treated eyes [2].

Evidence DimensionPatient Healing Rate (Complete Corneal Re-epithelialization)
Target Compound Data95% success rate (92/97 patients)
Comparator Or BaselineIdoxuridine: 75% success rate (56/75 patients)
Quantified Difference26.7% higher relative success rate for Trifluridine.
ConditionsControlled multicenter clinical trial in patients with HSV dendritic or geographic ulcers treated for 14 days.

This clinical evidence establishes Trifluridine as a more reliable and effective choice for topical antiviral research and formulation development targeting HSV keratitis, justifying its selection over the less efficacious analog Idoxuridine.

Preclinical Development of Oral Therapies for 5-FU-Refractory Cancers

For projects focused on cancers that have acquired resistance to 5-Fluorouracil, Trifluridine is the appropriate tool. Its ability to maintain cytotoxic potency against 5-FU-resistant cell lines provides a clear path for investigating novel treatment strategies [1]. Furthermore, its known requirement for co-formulation with a metabolic inhibitor like Tipiracil makes it a suitable model compound for developing and testing advanced oral drug delivery systems designed to enhance the bioavailability of rapidly metabolized molecules [2].

Formulating High-Efficacy Topical Antiviral Treatments for HSV

When developing next-generation ophthalmic or dermatological antivirals against Herpes Simplex Virus, Trifluridine serves as a high-potency benchmark. Its clinically demonstrated superiority over the analog Idoxuridine, with a healing rate of 95% versus 75% in HSV keratitis, justifies its use as a primary active pharmaceutical ingredient (API) or as a positive control against which new chemical entities are measured [3].

Basic Research into DNA Damage and Repair Mechanisms

Trifluridine's primary mechanism of action is extensive incorporation into DNA, leading to dysfunction [4]. This makes it a more specific tool than 5-FU for studying the cellular response to DNA strand corruption, as opposed to the nucleotide-synthesis inhibition that is the primary effect of 5-FU. Researchers investigating DNA repair pathways, cell cycle checkpoints, and apoptosis triggered by nucleoside analog incorporation should prioritize Trifluridine for its distinct and direct action on DNA integrity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from ethyl acetate

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

296.06200594 Da

Monoisotopic Mass

296.06200594 Da

Heavy Atom Count

20

LogP

-0.46
-0.46 (LogP)
log Kow = -0.46
-0.7

Decomposition

When heated to decomposition, material emits toxic fumes of /hydrogen fluoride/ and /nitrogen oxides/.

Appearance

Solid powder

Melting Point

186-189
186-189 °C
186 - 189 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMW9V5RW38

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As a standalone product, trifluridine is used for the ophthalmic treatment of primay keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus, types 1 and 2. Trifluridine is also available as a combination product with [tipiracil], which is indicated either alone or in combination with [bevacizumab] for the treatment of adult patients with metastatic colorectal cancer who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy. This combination product is also used for adult patients with metastatic gastric or gastroesophageal junction adenocarcinoma and were previously treated with at least two prior lines of chemotherapy that included a fluoropyrimidine, a platinum, either a taxane or irinotecan, and if appropriate, HER2/neu-targeted therapy.
FDA Label

Livertox Summary

Trifluridine/tipiracil is the combination of an antineoplastic pyrimidine analogue (trifluridine) with an inhibitor of its metabolism (tipiracil) that is used in the therapy of refractory, metastatic colorectal cancer. Trifluridine/tipiracil is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Trifluridine Ophthalmic Solution is indicated for the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus, types 1 and 2. /Included in US product label/
Trifluridine is also effective in the treatment of epithelial keratitis that has not responded clinically to the topical administration of idoxuridine or when ocular toxicity or hypersensitivity to idoxuridine has occurred. In a smaller number of patients found to be resistant to topical vidarabine, trifluridine was also effective.

Pharmacology

Trifluridine exhibits an antiviral effect against herpes simplex virus, types 1 and 2 and vacciniavirus both in vitro and in vivo [A35271]. Some strains of adenovirus that contribute to the pathology of keratoconjunctivitis were shown to be susceptible to trifluridine _in vitro_ [A35271]. While there is evidence from a study that cross-resistance may develop between trifluridine and [idoxuridine] or [vidarabine], trifluridine was shown to effective in treating dendritic ulcers in patients with herpetic keratitis who are unresponsive to [idoxuridine] or [vidarabine] based on the results from masked comparative trials [A35271]. In nonclinical studies, trifluridine/tipiracil hydrochloride demonstrated antitumour activity against both 5-fluorouracil (5-FU) sensitive and resistant colorectal cancer cell lines [F649]. The cytotoxic activity of trifluridine and tipiracil against several human tumour xenografts show high correlation with the amount of trifluridine incorporated into DNA, indicating that the primary mechanism of action of trifluridine involves the direct incorporation into the cancer cell DNA [F649]. Trifluridine and tipiracil demonstrated anti-tumor activity against KRAS wild-type and mutant human colorectal cancer xenografts in mice [FDA Label]. In clinical studies comprised of patients with previously treated metastatic colorectal cancer, treatment of trifluridine in combination with tipiracil in addition to best supportive care over a 5- or 7-month period resulted in increased progression-free survival (PFS), overall response rate (ORR) and disease control rate (DCR) compared to placebo [F649]. In an open-label study, administration of trifluridine at the recommended dosage in patients with advanced solid tumors had no clinically relevant effect on QT/QTc prolongation compared with placebo [FDA Label]. Two out of 48 patients displayed had QTc greater than 500 msec and 1 of 42 patients (2.4%) had a QTc increase from baseline greater than 60 msec [FDA Label].
Trifluridine is a fluorinated thymidine analog with potential antineoplastic activity. Trifluridine is incorporated into DNA and inhibits thymidylate synthase, resulting in inhibition of DNA synthesis, inhibition of protein synthesis, and apoptosis. This agent also exhibits antiviral activity. (NCI04)

MeSH Pharmacological Classification

Antimetabolites

ATC Code

L01BC
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AD - Antivirals
S01AD02 - Trifluridine

Mechanism of Action

The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). [A35289 However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells.
Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known
The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis.
Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia.

Vapor Pressure

2.52X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

70-00-8

Absorption Distribution and Excretion

After oral administration of LONSURF with [14C]-trifluridine, at least 57% of the administered trifluridine was absorbed. Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumors, the mean times to peak plasma concentrations (Tmax) of trifluridine was around 2 hours. Trifluridine area under the concentration-time curve from time 0 to the last measurable concentration (AUC0-last) was approximately 3-fold higher and maximum concentration (Cmax) was approximately 2-fold higher after multiple dose administration (twice daily for 5 days a week with 2 days rest for 2 weeks followed by a 14-day rest, repeated every 4 weeks) than after single-dose administration. Following a single oral administration of LONSURF at 35 mg/m2 in patients with cancer, the mean time to peak plasma concentration (Tmax) of trifluridine was around 2 hours. For the ophthalmic formulation, systemic absorption appears to be negligible. A standardized high-fat, high-calorie meal decreased trifluridine Cmax by approximately 40% but did not change trifluridine AUC compared to those in a fasting state in patients with cancer following administration of a single dose of LONSURF 35 mg/m2. In a dose finding study (15 to 35 mg/m2 twice daily), the AUC from time 0 to 10 hours (AUC0-10) of trifluridine tended to increase more than expected based on the increase in dose.
After single oral administration of LONSURF (60 mg) with [14C]-trifluridine, the total cumulative excretion of radioactivity was 60% of the administered dose. The majority of recovered radioactivity was eliminated into urine (55% of the dose) as FTY and trifluridine glucuronide isomers within 24 hours and the excretion into feces and expired air was <3% for both. The unchanged trifluridine was <3% of administered dose recovered in the urine and feces.
Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the apparent volume of distribution (Vd/F) for trifluridine was 21 L.
Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the oral clearance (CL/F) for trifluridine was 10.5 L/hr.
Following topical application of trifluridine to the eye, the drug penetrates the cornea and can be detected in the aqueous humor.
Systemic absorption following ocular application of trifluridine appears to be negligible. In one study in healthy individuals, topical application of trifluridine 1% ophthalmic solution to the eyes 7 times daily for 14 consecutive days did not result in detectable serum concentrations of trifluridine or 5-carboxy-2'-deoxyuridine.
During in vitro studies using excised rabbit corneas, the major metabolite of trifluridine, 5-carboxy-2'-deoxyuridine, was found on the endothelial side of the cornea in addition to the parent compound; however, detectable levels of the metabolite have not been found in the aqueous humor in humans.
It is unlikely that trifluridine is excreted in human milk after ophthalmic instillation of trifluridine because of the relatively small dosage (

Metabolism Metabolites

Trifluridine is not metabolized by cytochrome P450 (CYP) enzymes. Trifluridine is mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite, 5-(trifluoromethyl) uracil (FTY). No other major metabolites were detected in plasma or urine. Other minor metabolites, such as 5-carboxy-2'-deoxyuridine found on the endothelial side of the cornea or 5-carboxyuraci, were also detected, but only at low or trace level in plasma and urine.
The major metabolite of trifluridine (5-carboxy-2'-deoxyuridine appears) to have some antiviral activity but substantially less than that of the parent drug.
19F NMR spectroscopy has been used to study further the metabolism of 5-trifluoromethyl-2'-deoxyuridine (trifluridine; F3TdR). The synthesis and characterization of alpha-trifluoromethyl-beta-alanyl glycine (F3MBAG), a putative new metabolite of F3TdR, are now reported. This study describes ex vivo and in vivo detection of F3MBAG and other previously reported metabolites of trifluridine, using 19F NMR spectroscopy, in male BALB/C mice bearing EMT-6 tumors. A parallel 19F NMR spectroscopic study was also performed on rats dosed with F3TdR, to observe the qualitative pattern of F3TdR metabolism in another species. Unexpectedly, 5-trifluoromethyl-5,6-dihydroxyuracil (DOHF3T), alpha-trifluoromethyl-beta-ureidopropionic acid (F3MUPA) and fluoride, which result from the metabolic degradation of F3TdR and which were detected in various biological samples from mice dosed with F3TdR, could not be identified in rat urine or in homogenized tissue extracts. The presence of these metabolites in intact tissues is uncertain since in this study 19F NMR spectroscopy of these samples always displayed a broad resonance "hump" across the range of chemical shifts that would encompass these metabolites. No clear explanation for the loss of spectroscopic resolution in this region has been rationalized. N-Carboxy-alpha-trifluoromethyl-beta-alanine (F3MBA-CO2), alpha-trifluoromethyl-beta-alanyl alanine (F3MBAA) and N-acetyl-alpha-trifluoromethyl-beta-alanine (Ac-F3MBA) were synthesized and characterized, but were not detected as metabolites in any of the biological specimens examined.

Wikipedia

Trifluridine

Drug Warnings

Trifluridine 1% ophthalmic solution is contraindicated in patients who have chemical intolerance or are hypersensitive to the drug or any ingredient in the formulation.
Trifluridine should be used only under the close supervision of an ophthalmologist. In addition, the recommended dosage and frequency of administration should not be exceeded.
If trifluridine is used in smallpox vaccinees who have vaccinia lesions on or near the eyelid for prophylaxis to prevent extension of vaccinia infection to the conjunctiva or cornea, the potential benefit of the drug should be balanced against the minimal but potential risk of drug toxicity and of introducing the virus into the eye by frequent manipulation.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for Trifluridine (8 total), please visit the HSDB record page.

Biological Half Life

After administration of LONSURF 35 mg/m2, the mean elimination and steady-state half-life (t1/2) of trifluridine was 1.4 hours and 2.1 hours respectively. For the ophthalmic formulation, the half-life is significantly shorter, approximately only 12 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Synthesis: prepared by treatment of 5-trifluoromethyluracil with a bacterial enzyme.
Preparation ... C. Heidelberger, United States of America 3201387 (1965 to US Dept HEW)

General Manufacturing Information

Trifluridine, a fluorinated pyrimidine nucleoside, is structurally related to idoxuridine (no longer commercially available in the US) and thymidine. Trifluridine differs structurally from thymidine in the presence of 3 fluorine atoms in place of 3 hydrogen atoms in the methyl group of the latter compound.

Storage Conditions

Store under refrigeration 2-8 °C (36-46 °F).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548483/ PubMed PMID: 31643802.
2: Kang C, Dhillon S, Deeks ED. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer. Drugs. 2019 Sep;79(14):1583-1590. doi: 10.1007/s40265-019-01195-w. Review. Erratum in: Drugs. 2019 Sep 18;:. PubMed PMID: 31489588; PubMed Central PMCID: PMC6751145.
3: Trifluridine/tipiracil for colorectal cancer. Aust Prescr. 2018 Oct;41(5):171. doi: 10.18773/austprescr.2018.053. Epub 2018 Sep 11. Review. PubMed PMID: 30410217; PubMed Central PMCID: PMC6202293.
4: Vaflard P, Ederhy S, Torregrosa C, André T, Cohen R, Lopez-Trabada D. [Fluoropyrimidines cardiac toxicity: 5-fluorouracil, capecitabine, compound S-1 and trifluridine/tipiracil]. Bull Cancer. 2018 Jul - Aug;105(7-8):707-719. doi: 10.1016/j.bulcan.2018.05.005. Epub 2018 Jun 28. Review. French. PubMed PMID: 29960638.
5: Martinez-Perez J, Riesco-Martinez MC, Garcia-Carbonero R. The safety of trifluridine and tipiracil for the treatment of metastatic colorectal cancer. Expert Opin Drug Saf. 2018 Jun;17(6):643-650. doi: 10.1080/14740338.2018.1475557. Epub 2018 May 23. Review. PubMed PMID: 29745737.
6: Peeters M, Cervantes A, Moreno Vera S, Taieb J. Trifluridine/tipiracil: an emerging strategy for the management of gastrointestinal cancers. Future Oncol. 2018 Jul;14(16):1629-1645. doi: 10.2217/fon-2018-0147. Epub 2018 Apr 27. Review. PubMed PMID: 29701076.
7: Ramaekers BLT, Wolff R, van Giessen A, Pouwels X, Fayter D, Lang S, Armstrong N, Worthy G, Duffy S, Kleijnen J, Joore MA. Trifluridine-Tipiracil for Previously Treated Metastatic Colorectal Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Mar;36(3):285-288. doi: 10.1007/s40273-017-0591-4. Review. PubMed PMID: 29177842; PubMed Central PMCID: PMC5834593.
8: Puthiamadathil JM, Weinberg BA. Emerging combination therapies for metastatic colorectal cancer - impact of trifluridine/tipiracil. Cancer Manag Res. 2017 Oct 3;9:461-469. doi: 10.2147/CMAR.S113320. eCollection 2017. Review. PubMed PMID: 29056855; PubMed Central PMCID: PMC5635852.
9: Sunakawa Y, Izawa N, Mizukami T, Horie Y, Hirakawa M, Arai H, Ogura T, Tsuda T, Nakajima TE. Profile of trifluridine/tipiracil hydrochloride in the treatment of metastatic colorectal cancer: efficacy, safety, and place in therapy. Onco Targets Ther. 2017 Sep 15;10:4599-4605. doi: 10.2147/OTT.S106101. eCollection 2017. Review. PubMed PMID: 28979148; PubMed Central PMCID: PMC5608085.
10: White T, Larson H, Minnella A, Hochster HS. Metastatic Colorectal Cancer: Management With Trifluridine/Tipiracil
. Clin J Oncol Nurs. 2017 Apr 1;21(2):E30-E37. doi: 10.1188/17.CJON.E30-E37. Review. PubMed PMID: 28315543.
11: Lee JJ, Chu E. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102). Clin Colorectal Cancer. 2017 Jun;16(2):85-92. doi: 10.1016/j.clcc.2017.01.003. Epub 2017 Jan 25. Review. PubMed PMID: 28242161; PubMed Central PMCID: PMC5743195.
12: Burness CB, Duggan ST. Trifluridine/Tipiracil: A Review in Metastatic Colorectal Cancer. Drugs. 2016 Sep;76(14):1393-402. doi: 10.1007/s40265-016-0633-9. Review. PubMed PMID: 27568360.
13: Weinberg BA, Marshall JL, Salem ME. Trifluridine/tipiracil and regorafenib: new weapons in the war against metastatic colorectal cancer. Clin Adv Hematol Oncol. 2016 Aug;14(8):630-8. Review. PubMed PMID: 27487107.
14: Jeffers KD. Trifluridine/Tipiracil: Old Drug, New Tricks. J Adv Pract Oncol. 2016 May-Jun;7(4):449-453. Epub 2016 May 1. Review. PubMed PMID: 29226002; PubMed Central PMCID: PMC5679033.
15: Kitao H, Matsuoka K, Iimori M, Tokunaga E, Saeki H, Oki E, Miyamoto Y, Baba H, Maehara Y. [Antitumor Molecular Mechanism of Trifluridine and Tipiracil Hydrochloride (TAS-102: TFTD)]. Gan To Kagaku Ryoho. 2016 Jan;43(1):8-14. Review. Japanese. PubMed PMID: 26809521.
16: Carmine AA, Brogden RN, Heel RC, Speight TM, Avery GS. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. Drugs. 1982 May;23(5):329-53. Review. PubMed PMID: 6284470.

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